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molecular formula C12H17N3O3 B8624098 N-methyl-5-(morpholin-4-ylmethyl)-2-nitroaniline

N-methyl-5-(morpholin-4-ylmethyl)-2-nitroaniline

Cat. No. B8624098
M. Wt: 251.28 g/mol
InChI Key: LNSGQZHRYVAYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686356B2

Procedure details

An aqueous solution of methylamine (40 wt %, 910 ml) at 30° C. is added to a 61° C. solution of 4-(3-fluoro-4-nitrobenzyl)morpholine (504 g) in DMSO (810 ml) followed by a DMSO rinse (150 ml) over ½ h. The mixture is allowed to reflux at 47 ° C. over 5 min then maintained at <51° C. by occasional ice bath cooling for remainder of the addition. The mixture is stirred at 50° C. for ¾ h and then water (2000 ml) is added. The mixture is cooled to 0° C. and the precipitate is collected by filtration, washed with water (1500 ml) and is dried in a nitrogen stream to give a bright orange solid (529 g). Physical characteristics: 1H NMR (400 MHz, DMSO-d6) δ2.35, 2.93, 3.44, 3.56, 6.63, 6.64, 7.78, 8.15; 13C NMR (100 MHz, DMSO-d6) δ29.95, 53.57, 62.27,66.54, 113.69, 115.76, 126.49, 130.16, 146.27, 148.07.
Quantity
910 mL
Type
reactant
Reaction Step One
Quantity
504 g
Type
reactant
Reaction Step One
Name
Quantity
810 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].F[C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>CS(C)=O>[CH3:1][NH:2][C:4]1[CH:5]=[C:6]([CH2:7][N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
910 mL
Type
reactant
Smiles
CN
Name
Quantity
504 g
Type
reactant
Smiles
FC=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
Name
Quantity
810 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for ¾ h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinse (150 ml) over ½ h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then maintained at <51° C. by occasional ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling for remainder of the addition
ADDITION
Type
ADDITION
Details
water (2000 ml) is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water (1500 ml)
CUSTOM
Type
CUSTOM
Details
is dried in a nitrogen stream

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=CC(=C1)CN1CCOCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 529 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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